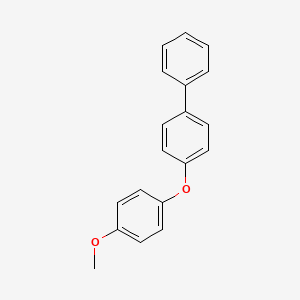
1-methoxy-4-(4-phenylphenoxy)benzene
Overview
Description
1-Methoxy-4-(4-phenylphenoxy)benzene is a diaryl ether derivative featuring a methoxy group and a biphenyl ether moiety (4-phenylphenoxy) on a benzene ring. This structure imparts unique electronic and steric properties due to the electron-donating methoxy group and the extended conjugation from the biphenyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-phenylphenoxy)benzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxy-4-iodobenzene with 4-phenylphenol in the presence of a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. The product is subsequently purified through techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(4-phenylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-methoxy-4-(4-phenylphenoxy)benzaldehyde.
Reduction: The compound can be reduced to form this compound alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents, such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: 1-Methoxy-4-(4-phenylphenoxy)benzaldehyde.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-4-(4-phenylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-methoxy-4-(4-phenylphenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Groups and Structural Analogues
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Phenoxy vs. Ethynyl/Propenyl: The biphenylphenoxy group in the target compound introduces greater steric bulk and electron delocalization compared to ethynyl or propenyl substituents. This may enhance thermal stability but reduce reactivity in catalytic coupling reactions .
- Electronic Effects : Methoxy groups are electron-donating, while ethynyl groups are electron-withdrawing. This difference influences oxidation pathways and catalytic behavior .
Reactivity and Functionalization
- Oxidation Behavior : Analogues like 1-methoxy-4-(1-methylethyl)benzene undergo oxidation to yield hydroperoxides (73 mol%) or ketones (11 mol%) depending on catalysts (NHPI vs. NHPI/Cu(II)) .
Physical and Chemical Properties
Table 3: Comparative Physical Data
Property Analysis :
Properties
CAS No. |
40843-54-7 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-methoxy-4-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C19H16O2/c1-20-17-11-13-19(14-12-17)21-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
WQVCBGQTRZYMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














